

The ABTS Assay in Enzymatic Reaction Kinetics: An In-depth Technical Guide

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, a widely used method for studying the kinetics of various oxidoreductase enzymes. We will delve into the core principles of the assay, provide detailed experimental protocols for key enzymes, discuss data analysis for determining crucial kinetic parameters, and present the advantages and limitations of this technique.

Core Principles of the ABTS Assay

The ABTS assay is a spectrophotometric method that relies on the oxidation of ABTS to a stable, colored radical cation (ABTS^{•+}).^[1] The colorless ABTS substrate is converted into a blue-green product that exhibits strong absorbance at specific wavelengths, most commonly measured between 405-420 nm.^{[2][3]} The rate of formation of this radical cation is directly proportional to the enzymatic activity, allowing for the continuous monitoring of the reaction kinetics.^[1]

The versatility of the ABTS assay stems from its applicability to a range of oxidoreductase enzymes. For instance, in the presence of hydrogen peroxide (H₂O₂), peroxidases like horseradish peroxidase (HRP) catalyze the transfer of electrons from ABTS to H₂O₂, leading to the formation of the ABTS^{•+} radical.^{[1][2]} Laccases, on the other hand, can directly oxidize ABTS using molecular oxygen as the electron acceptor.^[1] This adaptability makes the ABTS assay a valuable tool in various research and development settings, including enzyme-linked immunosorbent assays (ELISA).^[4]

Quantitative Data Summary

Accurate quantitative analysis in enzymatic assays is paramount. The following tables summarize key quantitative data for the ABTS assay.

Parameter	Value	Wavelength (nm)	Enzyme	Reference
Molar Extinction Coefficient (ϵ)	$3.6 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	420	Laccase/Peroxidase	[4][5][6]
Molar Extinction Coefficient (ϵ)	$3.6 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	405-420	Peroxidase	[2]
Molar Extinction Coefficient (ϵ)	$1.48 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	734	ABTS•+	[7]
Molar Extinction Coefficient (ϵ)	$3.6 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	415	ABTS•+	[7]

Note: The molar extinction coefficient can be influenced by factors such as pH and the solvent used.[7] Researchers should maintain consistency in the value used for their calculations.

Wavelength (nm)	Application
405-420	Commonly used for kinetic assays of peroxidases and laccases.[2][3]
650	Alternative wavelength to minimize interference.[2]
734	Often used in antioxidant capacity assays.[2][7]
820	Another alternative wavelength for detection.[2]

Experimental Protocols

Detailed and reproducible protocols are the foundation of reliable kinetic studies. Below are generalized methodologies for performing ABTS assays with peroxidases and laccases.

Optimization of specific concentrations and incubation times may be necessary depending on the enzyme and experimental conditions.

Peroxidase Activity Assay

This protocol is designed to determine the initial reaction velocity of a peroxidase-catalyzed reaction at various ABTS concentrations, while keeping the concentration of hydrogen peroxide constant and saturating.

Materials and Reagents:

- Enzyme: Purified or partially purified peroxidase solution.
- ABTS Substrate: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt.
- Hydrogen Peroxide (H_2O_2): 30% (w/w) stock solution.
- Buffer Solution: 0.1 M Sodium Acetate, pH 4.5 or 100 mM Potassium Phosphate, pH 5.0.[\[1\]](#)
[\[8\]](#)
- Spectrophotometer: Capable of reading absorbance at 405 nm.[\[2\]](#)
- Cuvettes or 96-well microplate.
- Pipettes and tips.
- Distilled or deionized water.

Solution Preparation:

- Buffer Solution (0.1 M Sodium Acetate, pH 4.5): Prepare 0.1 M solutions of acetic acid and sodium acetate. Mix the two solutions while monitoring the pH until the desired pH of 4.5 is achieved.[\[1\]](#)
- ABTS Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of ABTS in the buffer solution. For example, dissolve 5.49 mg of ABTS in 1 mL of buffer. This solution should be prepared fresh and protected from light.[\[1\]](#)

- Hydrogen Peroxide Stock Solution (e.g., 10 mM): Prepare by diluting a 30% H₂O₂ stock solution in deionized water. This solution should also be prepared fresh.[\[1\]](#)[\[9\]](#)
- Enzyme Working Solution: Dilute the enzyme stock solution in the buffer to a concentration that produces a linear change in absorbance over a few minutes. This optimal concentration needs to be determined empirically.[\[1\]](#)

Assay Procedure (Kinetic):

- Set up the Spectrophotometer: Power on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength to 405 nm and the desired temperature (e.g., 25°C).[\[1\]](#)[\[2\]](#)
- Prepare Reaction Mixtures: In a series of tubes or microplate wells, prepare different concentrations of the ABTS substrate by diluting the ABTS stock solution with the buffer. A typical range to start with for determining Michaelis-Menten constants (K_m and V_{max}) could be from 0.1 mM to 5 mM.[\[1\]](#)
- Perform the Assay:
 - For each ABTS concentration, add the buffer and the ABTS solution to a cuvette or well and mix.
 - Add the H₂O₂ solution and mix.
 - Initiate the reaction by adding the enzyme working solution. Mix quickly.
 - Immediately start recording the absorbance at 405 nm at regular intervals (e.g., every 15 or 30 seconds) for a set period (e.g., 3-5 minutes).[\[1\]](#)[\[2\]](#)
- Blank Reaction: Run a blank reaction containing all components except the enzyme to correct for any non-enzymatic oxidation of ABTS.[\[1\]](#)

Laccase Activity Assay

The protocol for laccase is similar to that of peroxidase, with the key difference being the absence of hydrogen peroxide, as laccase utilizes molecular oxygen for the oxidation of ABTS.

Materials and Reagents:

- Enzyme: Purified or partially purified laccase solution.
- ABTS Substrate: As described for the peroxidase assay.
- Buffer Solution: 100 mM phosphate-citrate buffer, pH 4.0.[\[10\]](#)
- Other materials are the same as for the peroxidase assay.

Solution Preparation:

- Buffer Solution (100 mM Phosphate-Citrate, pH 4.0): Prepare as per standard laboratory procedures. The optimal pH for ABTS oxidation by most fungal and bacterial laccases is between 3.0 and 4.0.[\[10\]](#)
- ABTS Solution (e.g., 2 mM): Prepare by dissolving ABTS in the phosphate-citrate buffer.[\[10\]](#)
- Enzyme Working Solution: Prepare as described for the peroxidase assay.

Assay Procedure (Kinetic):

- Set up the Spectrophotometer: Set the wavelength to 420 nm and the temperature to 25°C.[\[10\]](#)
- Perform the Assay:
 - To a cuvette, add the phosphate-citrate buffer and the ABTS solution.
 - Initiate the reaction by adding the laccase working solution and mix.
 - Immediately monitor the increase in absorbance at 420 nm over time.[\[10\]](#)
- Blank Reaction: Run a blank reaction without the enzyme.

Data Analysis and Interpretation

The data obtained from the kinetic ABTS assay can be used to determine key enzymatic parameters, most notably the Michaelis-Menten constants, K_m and V_{max} .

Calculating Initial Reaction Velocity (v_0):

- Plot the absorbance values against time for each substrate concentration.
- Determine the initial linear portion of each curve.
- The slope of this linear portion ($\Delta\text{Abs}/\text{min}$) represents the initial reaction rate.
- Convert the rate from $\Delta\text{Abs}/\text{min}$ to concentration/min (e.g., $\mu\text{mol}/\text{min}$ or mM/min) using the Beer-Lambert law:
 - $v_0 = (\text{Slope} / \epsilon * l) * 10^6$
 - Where:
 - ϵ is the molar extinction coefficient of ABTS•+ (e.g., $3.6 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$ at 420 nm).[\[4\]](#)[\[5\]](#)
 - l is the path length of the cuvette (typically 1 cm).

Determining K_m and V_{max} :

- Plot the initial reaction velocities (v_0) against the corresponding substrate concentrations ($[S]$).
- This plot should yield a hyperbolic curve, characteristic of Michaelis-Menten kinetics.
- The data can then be fitted to the Michaelis-Menten equation:
 - $v_0 = (V_{max} * [S]) / (K_m + [S])$
- Alternatively, for a linear representation, the data can be plotted using the Lineweaver-Burk, Hanes-Woolf, or Eadie-Hofstee transformations. The Lineweaver-Burk plot ($1/v_0$ vs. $1/[S]$) is commonly used, where:
 - The y-intercept is $1/V_{max}$.
 - The x-intercept is $-1/K_m$.
 - The slope is K_m/V_{max} .

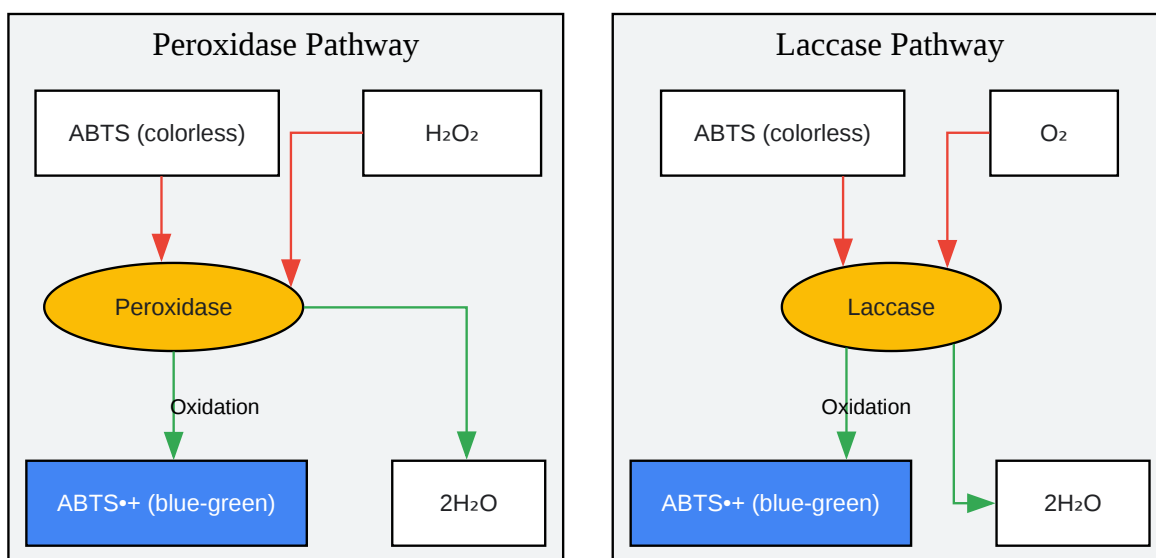
Visualizing Workflows and Pathways

Diagrams are essential for clarifying complex experimental workflows and biochemical pathways.



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Caption: Experimental workflow for a peroxidase-based ABTS kinetic assay.



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Caption: Enzymatic oxidation of ABTS by peroxidase and laccase.

Advantages and Limitations

The ABTS assay offers several advantages for studying enzyme kinetics:

- **High Sensitivity:** The high molar extinction coefficient of the ABTS radical cation allows for the detection of low enzyme concentrations.[\[2\]](#)
- **Broad Applicability:** It can be used for a variety of oxidoreductase enzymes.[\[1\]](#)[\[4\]](#)
- **Solubility:** ABTS and its radical cation are soluble in both aqueous and organic media, providing flexibility in assay conditions.[\[11\]](#)
- **Convenience:** The assay is relatively simple to perform and can be adapted for high-throughput screening in microplates.[\[3\]](#)

However, researchers should also be aware of the potential limitations and interferences:

- **Interference from Colored Compounds:** Samples containing compounds that absorb at the same wavelength as the ABTS radical can interfere with the assay.[\[2\]](#)
- **Photochemical Processes:** Illumination, particularly at wavelengths shorter than 455 nm, can lead to the photochemical generation of $\text{ABTS}^{\bullet+}$, potentially causing an overestimation of enzyme activity.[\[9\]](#)[\[12\]](#)
- **Non-Enzymatic Oxidation:** A blank reaction is crucial to account for any non-enzymatic oxidation of ABTS.[\[1\]](#)
- **Radical Stability:** While the ABTS radical is relatively stable, its stability can be influenced by factors such as pH and the presence of other molecules.[\[9\]](#)

Conclusion

The ABTS assay is a robust and versatile tool for the investigation of enzymatic reaction kinetics. Its sensitivity, convenience, and applicability to a wide range of enzymes make it a valuable method in academic research and industrial drug development. By understanding the core principles, adhering to detailed protocols, and being mindful of potential interferences,

researchers can effectively utilize the ABTS assay to obtain reliable and reproducible kinetic data. This guide provides a solid foundation for the successful implementation of the ABTS assay in your laboratory.

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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. static.igem.org [static.igem.org]
- 4. ABTS - Wikipedia [en.wikipedia.org]
- 5. Laccase: addressing the ambivalence associated with the calculation of enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insights into 2,2'-Azino-Bis(3-Ethylbenzothiazoline-6-Sulfonic Acid) (ABTS)-Mediated Degradation of Reactive Blue 21 by Engineered *Cyathus bulleri* Laccase and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 以过氧化物酶 (EC 1.11.1.7) 2,2'-连氮基-双 (3-乙基苯并噻唑啉-6-磺酸) 为基质的酶分析 [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An Easy Method for Screening and Detection of Laccase Activity [openbiotechnologyjournal.com]
- 11. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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